molecular formula C7H8N2O2 B6155458 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid CAS No. 1519140-21-6

1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6155458
CAS No.: 1519140-21-6
M. Wt: 152.2
InChI Key:
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Description

1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C7H8N2O2 It is characterized by the presence of an imidazole ring attached to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with cyclopropane carboxylic acid derivatives in the presence of suitable catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions are tailored to the specific type of reaction, with parameters such as temperature, solvent, and reaction time being carefully controlled .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the imidazole ring and cyclopropane carboxylic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1519140-21-6

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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